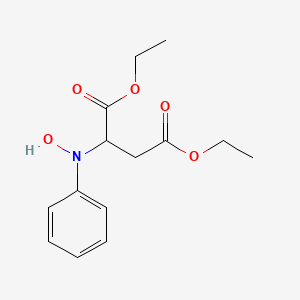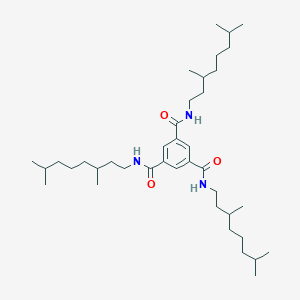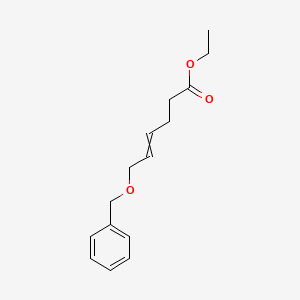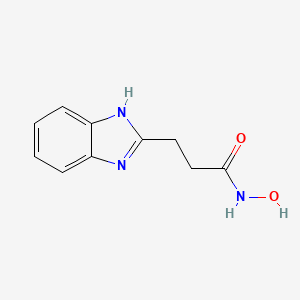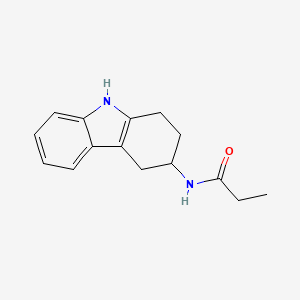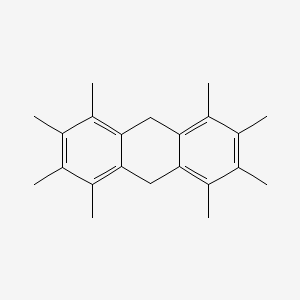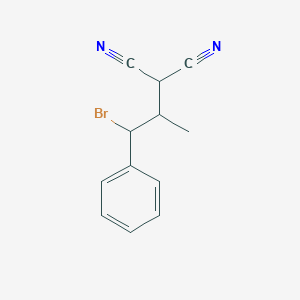
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile is an organic compound with the molecular formula C12H10BrN2. It is characterized by the presence of a bromine atom, a phenyl group, and two nitrile groups attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-1-phenylpropan-2-yl)propanedinitrile typically involves the bromination of a precursor compound, such as 1-phenylpropan-2-ylpropanedinitrile. The reaction is carried out under controlled conditions using a brominating agent like bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes waste.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH), alkoxide (RO), or amine (NHR) groups.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH) or catalytic hydrogenation.
Oxidation: The phenyl group can undergo oxidation to form phenolic or quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of primary amines.
Oxidation: Formation of phenolic or quinone derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-Bromo-1-phenylpropan-2-yl)propanedinitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Bromo-1-phenylpropan-2-yl)benzene: Similar structure but lacks the nitrile groups.
(1-Bromo-1-phenylpropan-2-yl)ethane: Similar structure but with an ethane backbone instead of propane.
(1-Bromo-1-phenylpropan-2-yl)butanedinitrile: Similar structure but with a butane backbone and additional nitrile groups.
Uniqueness
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
191531-10-9 |
|---|---|
Molekularformel |
C12H11BrN2 |
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
2-(1-bromo-1-phenylpropan-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H11BrN2/c1-9(11(7-14)8-15)12(13)10-5-3-2-4-6-10/h2-6,9,11-12H,1H3 |
InChI-Schlüssel |
AEQFWDLHKJAYNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C#N)C#N)C(C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


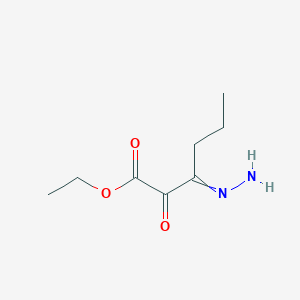
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
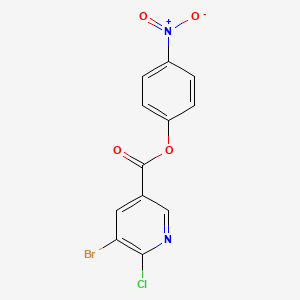
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
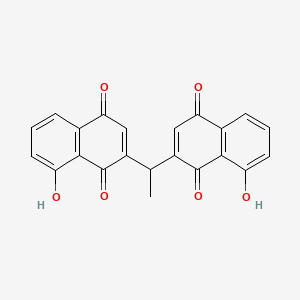
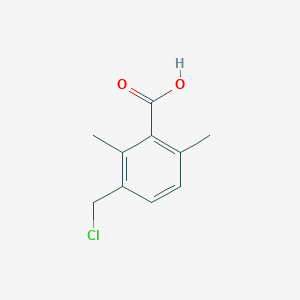
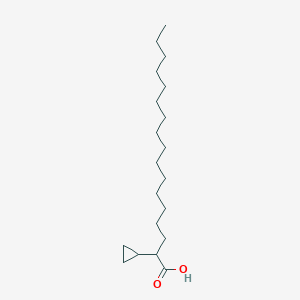
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
